3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid
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Overview
Description
3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, including bromination, acylation, and amination reactionsThe final steps involve the formation of the thioxomethyl and amino groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzoic acid
- 3,5-Dibromo-2,4-dihydroxybenzoic acid
- 3,5-Dibromo-4-methoxybenzoic acid
Uniqueness
Compared to similar compounds, 3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to its specific combination of functional groups and bromine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H13Br3N2O4S |
---|---|
Molecular Weight |
581.1 g/mol |
IUPAC Name |
3,5-dibromo-2-[(3-bromo-4-ethoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H13Br3N2O4S/c1-2-26-13-4-3-8(5-11(13)19)15(23)22-17(27)21-14-10(16(24)25)6-9(18)7-12(14)20/h3-7H,2H2,1H3,(H,24,25)(H2,21,22,23,27) |
InChI Key |
YQLDWZSZFZKXHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)Br |
Origin of Product |
United States |
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